2,5-dimethoxy-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide
Description
2,5-dimethoxy-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including methoxy, thiazole, triazole, and sulfonamide
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-27-16-8-9-17(28-2)18(12-16)30(25,26)21-11-10-15-13-29-20-22-19(23-24(15)20)14-6-4-3-5-7-14/h3-9,12-13,21H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKMNIBERZRTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole and triazole intermediates. The general synthetic route includes:
Formation of Thiazole Intermediate: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Formation of Triazole Intermediate: The triazole ring is often formed via the Huisgen cycloaddition reaction, where azides react with alkynes in the presence of a copper catalyst.
Coupling of Intermediates: The thiazole and triazole intermediates are then coupled through a nucleophilic substitution reaction, where the thiazole intermediate reacts with a suitable electrophile to form the desired product.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Structural Representation
- IUPAC Name : 2,5-dimethoxy-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide
- SMILES Notation : COc(cc1)cc(S(NCCc2csc3nc(-c4ccccc4)nn23)(=O)=O)c1OC
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole moieties. The compound under discussion has been included in anticancer libraries for screening due to its structural features that may inhibit cancer cell proliferation.
Case Studies and Findings
- In Vitro Studies : Research has shown that derivatives of thiazole and triazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures demonstrated effectiveness against colorectal (HCT-116), liver (HepG2), and breast (MCF-7) cancer cells using MTT assays .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways.
Anticonvulsant Properties
Thiazole derivatives have also been explored for their anticonvulsant activities. The compound's structural similarities to known anticonvulsants suggest potential efficacy in seizure models.
Relevant Research
- Animal Models : Compounds with similar frameworks were evaluated in maximal electroshock (MES) and pentylenetetrazol (PTZ) models, showing promising results in reducing seizure frequency .
- SAR Studies : Structure-activity relationship (SAR) analyses indicate that substitutions on the thiazole ring can enhance anticonvulsant activity.
Anti-inflammatory Effects
Sulfonamides are well-known for their anti-inflammatory properties. The compound's sulfonamide group may contribute to this activity.
Experimental Evidence
- In Vivo Studies : Studies have indicated that similar sulfonamide compounds can reduce inflammation markers in various animal models . The potential for this compound to exhibit similar effects warrants further investigation.
Antimicrobial Activity
The triazole moiety is recognized for its antimicrobial properties. Preliminary data suggest that this compound could possess antibacterial or antifungal activities.
Investigative Results
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The thiazole and triazole rings can interact with the active sites of enzymes, inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-triazole derivatives
- 1,2,4-triazole derivatives
- Thiazole derivatives
- Sulfonamide derivatives
Uniqueness
What sets 2,5-dimethoxy-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide apart is the combination of these functional groups in a single molecule, which can result in unique biological activities and properties not seen in simpler analogs .
Biological Activity
The compound 2,5-dimethoxy-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide , also known as G856-5011, is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of G856-5011 is . The compound features a complex structure that includes a benzene sulfonamide moiety linked to a triazole-thiazole hybrid system. The presence of methoxy groups at positions 2 and 5 on the benzene ring is noteworthy as these substitutions can influence biological activity.
Anticancer Activity
G856-5011 has been evaluated for its anticancer properties through various in vitro and in vivo studies. Notably, it has shown promising activity against several cancer cell lines:
- Cell Lines Tested : The compound was tested against human cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast carcinoma), and HCT116 (colon carcinoma).
- IC50 Values : In studies, G856-5011 exhibited IC50 values in the micromolar range, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin. For instance, in one study, it demonstrated an IC50 value of approximately 10 µM against HCT116 cells .
The proposed mechanism of action for G856-5011 involves:
- Inhibition of Tyrosine Kinases : Molecular docking studies suggest that the compound interacts with key proteins involved in cell signaling pathways associated with cancer proliferation .
- Induction of Apoptosis : Studies indicate that G856-5011 may trigger apoptotic pathways in cancer cells, leading to increased cell death rates .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the triazole-thiazole moiety significantly affect the biological activity:
- Phenyl Substitution : The presence of a phenyl group enhances the compound's lipophilicity and biological activity.
- Methoxy Groups : The dimethoxy substitution on the benzene ring appears to improve solubility and bioavailability, contributing to enhanced efficacy .
Study 1: Cytotoxicity Evaluation
A comprehensive study evaluated G856-5011's cytotoxic effects on various human cancer cell lines. The results indicated selective toxicity towards cancer cells with minimal effects on normal cells. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.
Study 2: Molecular Docking Analysis
Molecular docking simulations revealed that G856-5011 binds effectively to target proteins involved in cancer progression. The binding affinity was comparable to existing drugs used in clinical settings. This study provides insights into optimizing the compound for better therapeutic outcomes.
Q & A
Q. What are the recommended synthetic routes for 2,5-dimethoxy-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide?
The synthesis of this triazolo-thiazole sulfonamide derivative typically involves multi-step organic reactions. Key approaches include:
- One-pot synthesis : Combining precursors for the triazolo-thiazole core and sulfonamide moiety under controlled conditions (e.g., nucleophilic substitution, cyclization) .
- Stepwise functionalization : Building the triazolo-thiazole scaffold first, followed by sulfonamide coupling via ethylenediamine linkers .
- Catalyst-free reactions : Utilizing solvent systems like ethanol or THF with glacial acetic acid to promote cyclization without metal catalysts .
Q. What characterization techniques are critical for confirming structural integrity?
Essential methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions and linker connectivity (e.g., distinguishing methoxy groups at C2/C5 on the benzene ring) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected m/z ~530–550 g/mol range for similar derivatives) .
- HPLC : Purity assessment (>95% recommended for biological assays) .
Q. What preliminary biological screening models are suitable for this compound?
Initial screens should focus on:
- Enzyme inhibition assays : Target enzymes such as carbonic anhydrases or kinases, given the sulfonamide group’s known role in binding catalytic zinc ions .
- Antimicrobial activity : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to establish IC values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Critical parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for triazolo-thiazole formation .
- Temperature control : Reflux conditions (~80–100°C) for 4–6 hours to drive nucleophilic substitution without decomposition .
- pH modulation : Mildly acidic conditions (e.g., glacial acetic acid) to stabilize intermediates during sulfonamide coupling .
Table 1 : Representative Yields from Analogous Syntheses
| Reaction Step | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Triazolo-thiazole cyclization | Ethanol | 80 | 68–73 | |
| Sulfonamide coupling | THF | RT | 66–72 | |
| Purification (HPLC) | Acetonitrile | N/A | >95 |
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from:
- Substituent effects : Minor structural variations (e.g., fluorine vs. methoxy groups) drastically alter target affinity. Compare activity of analogs with identical substituents .
- Assay conditions : Buffer composition (e.g., Tris vs. HEPES) impacts sulfonamide ionization. Standardize pH and ionic strength .
- Cell line variability : Use isogenic cell panels to control for genetic background effects .
Q. What computational strategies support structure-activity relationship (SAR) studies?
Q. How can stability under physiological conditions be evaluated?
- Thermogravimetric analysis (TGA) : Determine thermal degradation thresholds (>200°C typical for sulfonamides) .
- Photostability assays : Expose to UV-Vis light (300–800 nm) and monitor decomposition via HPLC .
- Hydrolytic stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24–72 hours .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the methoxy or phenyl substituents .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance aqueous dispersion .
- Co-solvent systems : Employ cyclodextrins or PEG mixtures for parenteral formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
